Home > Products > Screening Compounds P39839 > 5,10-Dideazafolic acid
5,10-Dideazafolic acid - 85597-18-8

5,10-Dideazafolic acid

Catalog Number: EVT-256847
CAS Number: 85597-18-8
Molecular Formula: C21H21N5O6
Molecular Weight: 439.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
5,10-Dideazafolic acid is an antileukemic agent.
Overview

5,10-Dideazafolic acid is a synthetic compound classified as an antileukemic agent. It is a folate analogue that exhibits significant biological activity, particularly in the inhibition of enzymes involved in nucleotide synthesis. This compound has garnered attention for its potential applications in cancer therapy, specifically for treating leukemia and other malignancies.

Source

5,10-Dideazafolic acid is derived from modifications of naturally occurring folic acid, which is essential for DNA synthesis and repair. The compound has been synthesized through various chemical processes aimed at enhancing its therapeutic efficacy while reducing toxicity compared to traditional treatments like methotrexate.

Classification

5,10-Dideazafolic acid belongs to the class of antifolate compounds, which inhibit the function of enzymes that utilize folate derivatives. It is particularly noted for its ability to target thymidylate synthase and dihydrofolate reductase, critical enzymes in the de novo synthesis of purines and pyrimidines.

Synthesis Analysis

Methods

The synthesis of 5,10-Dideazafolic acid involves several steps, typically beginning with pyridine derivatives. Key methods include:

  1. Alkylation Reactions: The compound can be synthesized via alkylation of diethyl N-[4-(propargylamino)benzoyl]-L-glutamate with bromomethyl intermediates.
  2. Catalytic Hydrogenation: This step often follows the formation of nitro derivatives, reducing them to amines which are then further modified.
  3. Column Chromatography: Purification of intermediates and final products is achieved through techniques such as DEAE-cellulose column chromatography.

Technical details reveal that the synthesis may yield various analogues by altering substituents on the aromatic rings or modifying the side chains attached to the glutamic acid moiety .

Molecular Structure Analysis

Structure

The molecular structure of 5,10-Dideazafolic acid can be represented as follows:

  • Chemical Formula: C13_{13}H12_{12}N4_{4}O3_{3}
  • Molecular Weight: Approximately 272.26 g/mol

The structure features a pteridine ring system, characteristic of folic acid derivatives, with specific substitutions that enhance its inhibitory properties against target enzymes.

Data

The compound's structural data indicate specific functional groups that contribute to its biological activity, including:

  • A carboxylic acid group
  • Amino groups that participate in hydrogen bonding with enzyme active sites
Chemical Reactions Analysis

Reactions

5,10-Dideazafolic acid undergoes several key reactions relevant to its mechanism of action:

  1. Inhibition of Thymidylate Synthase: This enzyme catalyzes the conversion of deoxyuridine monophosphate to deoxythymidine monophosphate, a crucial step in DNA synthesis.
  2. Transport Mechanisms: The compound is actively transported into cells via specific transporters that recognize folate analogues.

Technical details from studies indicate that 5,10-Dideazafolic acid exhibits an IC50 value (the concentration required to inhibit 50% of enzyme activity) comparable to methotrexate but with distinct pharmacological profiles .

Mechanism of Action

Process

The mechanism of action for 5,10-Dideazafolic acid primarily involves:

  • Enzyme Inhibition: By mimicking natural substrates, it competitively inhibits thymidylate synthase and dihydrofolate reductase.
  • Disruption of Nucleotide Synthesis: This inhibition leads to a decrease in the availability of thymidine and purines necessary for DNA replication and repair.

Data from in vitro studies show that this compound can significantly reduce cell proliferation in leukemia cell lines by disrupting normal nucleotide metabolism .

Physical and Chemical Properties Analysis

Physical Properties

5,10-Dideazafolic acid is typically presented as a crystalline solid with the following properties:

  • Melting Point: Approximately 180°C
  • Solubility: Soluble in dimethyl sulfoxide and slightly soluble in water.

Chemical Properties

Chemical analyses reveal that 5,10-Dideazafolic acid is stable under acidic conditions but may degrade under prolonged exposure to basic environments or light. Its reactivity profile indicates potential interactions with nucleophiles due to the presence of electron-withdrawing groups on the pteridine ring.

Applications

Scientific Uses

5,10-Dideazafolic acid has several notable applications:

  • Antileukemic Therapy: It is primarily investigated for its effectiveness against various forms of leukemia.
  • Research Tool: The compound serves as a valuable tool in biochemical research to study folate metabolism and enzyme inhibition mechanisms.
  • Combination Therapy: It is being explored for use in combination with other chemotherapeutic agents to enhance efficacy while minimizing resistance.
Historical Development and Rational Design of 5,10-Dideazafolic Acid Analogues

Evolution from Early Folate Antimetabolites to Targeted Enzyme Inhibitors

The development of 5,10-dideazafolic acid (DDATHF) analogues represents a strategic transition from broad-spectrum antimetabolites to precision-targeted therapeutics. Early antifolates like methotrexate (developed in the 1940s) primarily inhibited dihydrofolate reductase (DHFR), disrupting multiple folate-dependent pathways and causing significant toxicity. This non-selective mechanism spurred research into agents targeting specific enzymes in nucleotide biosynthesis. By the 1980s, researchers focused on thymidylate synthase (TS) and de novo purine synthesis enzymes as prime targets. The discovery that 5-deaza-5,6,7,8-tetrahydrofolic acid and early dideazafolate derivatives could inhibit glycinamide ribonucleotide transformylase (GAR-Tfase) marked a pivotal shift toward pathway-specific inhibition [2] [9]. This approach minimized off-target effects while maximizing disruption of cancer cell proliferation, as tumor cells often exhibit heightened dependence on de novo purine synthesis compared to normal cells [5].

Table 1: Evolution of Key Folate Antimetabolites

GenerationRepresentative CompoundsPrimary TargetLimitations
First (1940s-60s)Methotrexate, AminopterinDHFRBroad toxicity, multi-enzyme inhibition
Second (1970s-80s)5-Fluorouracil, CB3717TSNephrotoxicity, solubility issues
Third (Targeted Era)5,10-DDATHF (Lometrexol)GAR-TfaseMyelosuppression (improved with folic acid modulation)
Fourth (Precision-Targeted)ZD1694 (Tomudex), ICI 198583TS with optimized transportReduced toxicity via selective polyglutamation

Rational Drug Design Principles in Modifying the Pteridine Scaffold

The structural optimization of dideazafolate analogues employed rigorous computer-aided drug design (CADD) and structure-activity relationship (SAR) studies to enhance target affinity and pharmacokinetics. Key modifications included:

  • Bridge Modifications: Replacing the pyrazine ring in traditional pteridines with quinazoline or pyrrolopyrimidine systems improved water solubility and altered enzyme specificity. For instance, the 5,10-dideaza modification in lometrexol (DDATHF) shifted selectivity toward GAR-Tfase [2].
  • N10-Substitutions: Introducing propargyl groups at N10 (as in N10-propargyl-5,8-dideazafolic acid, CB3717) enhanced TS inhibition (Ki = 3 nM) but caused nephrotoxicity due to poor solubility. This led to the development of 2-desamino-2-methyl derivatives (e.g., ICI 198583) with 40-fold improved water solubility [6].
  • Glutamate Tail Engineering: Replacing the γ-carboxyl with tetrazolyl groups (e.g., ZD9331) prevented polyglutamation while retaining potent TS inhibition (Ki = 0.4 nM) [1]. Molecular modeling of TS active sites guided these modifications, ensuring optimal steric and electronic complementarity [1] [6].

Table 2: Rational Modifications in Dideazafolate Scaffolds

Structural ElementModificationCompound ExampleBiochemical Consequence
Pteridine RingQuinazoline substitutionCB3717Enhanced TS specificity (Ki = 3 nM)
N10 PositionPropargyl groupPDDFIncreased TS binding affinity
C2 PositionMethyl substitution2-Desamino-2-methyl-CB371740-fold ↑ water solubility, retained polyglutamation
Glutamate RegionTetrazole replacementZD9331FPGS-independent activity (Ki = 0.4 nM)

Key Milestones in the Discovery of 5,10-Dideaza Derivatives

The chronology of dideazafolate development highlights iterative improvements in anticancer targeting:

  • 1985: Synthesis of 5,10-dideazatetrahydrofolic acid (DDATHF, Lometrexol) by DeGraw et al., demonstrating potent inhibition of GAR-Tfase (IC50 = 65 nM) and in vivo antitumor activity in L1210 leukemia models [2].
  • 1981–1991: Clinical advancement of CB3717 (N10-propargyl-5,8-dideazafolic acid), the first TS-specific quinazoline antifolate. Although phase II trials revealed nephrotoxicity, it validated TS as a druggable target [1] [3].
  • 1991: Introduction of ICI D1694 (Tomudex/Raltitrexed), designed from CB3717’s scaffold. Its superior water solubility and polyglutamation profile (70-fold ↑ TS inhibition as tetraglutamate; Ki = 1 nM) led to phase III success in colorectal cancer [1] [8].
  • 1993: Development of non-polyglutamatable analogues like ZD9331, optimized via molecular modeling to bypass FPGS-dependence while maintaining nanomolar TS inhibition [1].

Properties

CAS Number

85597-18-8

Product Name

5,10-Dideazafolic acid

IUPAC Name

(2S)-2-[[4-[2-(2-amino-4-oxo-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl]amino]pentanedioic acid

Molecular Formula

C21H21N5O6

Molecular Weight

439.4 g/mol

InChI

InChI=1S/C21H21N5O6/c22-21-25-17-14(19(30)26-21)9-12(10-23-17)2-1-11-3-5-13(6-4-11)18(29)24-15(20(31)32)7-8-16(27)28/h3-6,9-10,15H,1-2,7-8H2,(H,24,29)(H,27,28)(H,31,32)(H3,22,23,25,26,30)/t15-/m0/s1

InChI Key

BHDZQFSNQPIPGI-HNNXBMFYSA-N

SMILES

C1=CC(=CC=C1CCC2=CC3=C(N=C2)N=C(NC3=O)N)C(=O)NC(CCC(=O)O)C(=O)O

Solubility

Soluble in DMSO

Synonyms

5,10-Dideazafolic acid;

Canonical SMILES

C1=CC(=CC=C1CCC2=CC3=C(NC(=NC3=O)N)N=C2)C(=O)NC(CCC(=O)O)C(=O)O

Isomeric SMILES

C1=CC(=CC=C1CCC2=CC3=C(NC(=NC3=O)N)N=C2)C(=O)N[C@@H](CCC(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.